molecular formula C7H4N2O3 B1293937 4-Hydroxy-3-nitrobenzonitrile CAS No. 3272-08-0

4-Hydroxy-3-nitrobenzonitrile

Cat. No. B1293937
Key on ui cas rn: 3272-08-0
M. Wt: 164.12 g/mol
InChI Key: INBLGVOPOSGVTA-UHFFFAOYSA-N
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Patent
US08772285B2

Procedure details

A mixture of nitric acid (1.16 g, 12 mmol) and glacial acetic acid (1 mL) was heated to 40° C. To this mixture was added rapidly a solution of 4-hydroxybenzonitrile (1 g, 8.4 mmol) in glacial acetic acid (4 mL) until the flask temperature rose to 50° C. Then the solution was added at a rate such that the temperature was maintained at 50-60° C. When addition was complete the mixture was stirred for another 20 min at 55° C., and then poured into ice-water (24 mL). The mixture was filtered and the solid was washed with water to give 4-hydroxy-3-nitrobenzonitrile 1.09 g (79%) as a solid.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
24 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[OH:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][CH:7]=1>C(O)(=O)C>[OH:5][C:6]1[CH:13]=[CH:12][C:9]([C:10]#[N:11])=[CH:8][C:7]=1[N+:1]([O-:4])=[O:2]

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
ice water
Quantity
24 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred for another 20 min at 55° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 50° C
ADDITION
Type
ADDITION
Details
Then the solution was added at a rate such that the temperature
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 50-60° C
ADDITION
Type
ADDITION
Details
When addition
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solid was washed with water

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
OC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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